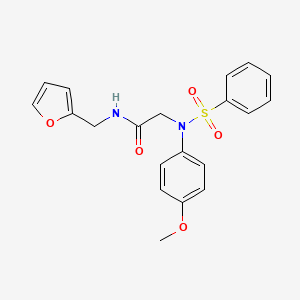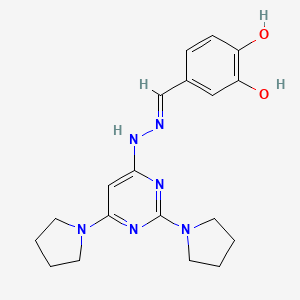![molecular formula C26H21Cl2N3O B6096726 6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6096726.png)
6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline, also known as CPQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CPQ is a member of the quinoline family and is highly selective for the dopamine D3 receptor, making it a valuable tool in neuropharmacology research.
作用机制
6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is a highly selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical regions of the brain. By blocking the activity of this receptor, this compound can modulate the release of dopamine in these regions, which can have significant effects on behavior, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, particularly in the brain. Studies have demonstrated that this compound can modulate the release of dopamine in the mesolimbic and mesocortical regions of the brain, which can have significant effects on behavior, mood, and cognition. Additionally, this compound has been shown to have potential therapeutic effects in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease.
实验室实验的优点和局限性
6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline's high selectivity for the dopamine D3 receptor makes it a valuable tool in neuropharmacology research. However, its limited availability and high cost can be a significant limitation for some labs. Additionally, this compound's high selectivity can make it difficult to study the effects of other dopamine receptors or other neurotransmitter systems.
未来方向
There are several potential future directions for research on 6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline. One area of interest is the potential therapeutic use of this compound in various neurological disorders, particularly addiction and schizophrenia. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential role in modulating other neurotransmitter systems. Finally, the development of new synthesis methods for this compound could help to improve its availability and reduce its cost, making it more accessible to researchers.
合成方法
6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline can be synthesized using a variety of methods, including the Hantzsch reaction, Pd-catalyzed coupling reactions, and the use of palladium nanoparticles. The Hantzsch reaction involves the condensation of 2-phenyl-4-chloroquinoline with 3-chlorophenylpiperazine and ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then purified through recrystallization and chromatography.
科学研究应用
6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuropharmacology. This compound's high selectivity for the dopamine D3 receptor makes it a valuable tool in studying the role of this receptor in various physiological and pathological conditions, such as addiction, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(6-chloro-2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2N3O/c27-19-7-4-8-21(15-19)30-11-13-31(14-12-30)26(32)23-17-25(18-5-2-1-3-6-18)29-24-10-9-20(28)16-22(23)24/h1-10,15-17H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSDXPJGSNIZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6096645.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanamine](/img/structure/B6096656.png)
![1-(2,2-dimethyl-1-phenylcyclopropyl)-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B6096669.png)
![3-[2-(5-{3-oxo-3-[2-(1,3-thiazol-2-yl)-1-piperidinyl]propyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B6096671.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6096684.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B6096690.png)
![2-(2,4-dichlorophenoxy)-N-{[4-(4-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}acetamide](/img/structure/B6096697.png)
![N-cycloheptyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6096713.png)
![2-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096734.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B6096739.png)
![6-(2-chlorophenyl)-3-[(3,4-dimethyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6096747.png)
![1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6096755.png)
